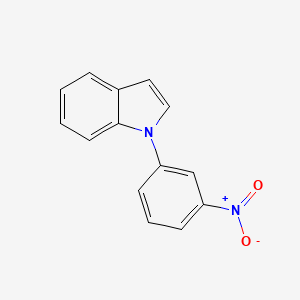![molecular formula C14H14ClN3O2 B12516937 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide CAS No. 676497-75-9](/img/structure/B12516937.png)
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a phenoxy group at the 4-position, which is further substituted with a 2-aminoethyl and a chlorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chlorophenol with 2-bromoethylamine under basic conditions to form 4-(2-aminoethyl)-2-chlorophenol.
Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative, such as 3-chloropyridine-2-carboxamide, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency of the process.
化学反应分析
Types of Reactions
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-[4-(2-Aminoethyl)phenoxy]pyridine-3-carboxamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-[4-(2-Hydroxyethyl)-2-chlorophenoxy]pyridine-3-carboxamide: Contains a hydroxyethyl group instead of an aminoethyl group, which may alter its chemical and biological properties.
6-[4-(2-Aminoethyl)-2-fluorophenoxy]pyridine-3-carboxamide: Substitutes the chlorine atom with a fluorine atom, potentially affecting its electronic properties and reactivity.
Uniqueness
The presence of both the aminoethyl and chlorine substituents in 6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
676497-75-9 |
|---|---|
分子式 |
C14H14ClN3O2 |
分子量 |
291.73 g/mol |
IUPAC 名称 |
6-[4-(2-aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-7-9(5-6-16)1-3-12(11)20-13-4-2-10(8-18-13)14(17)19/h1-4,7-8H,5-6,16H2,(H2,17,19) |
InChI 键 |
YVNFYDKATLXMDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCN)Cl)OC2=NC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


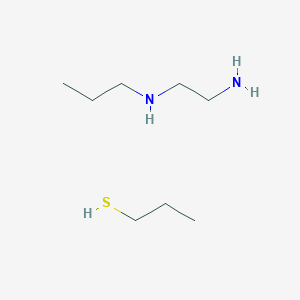
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
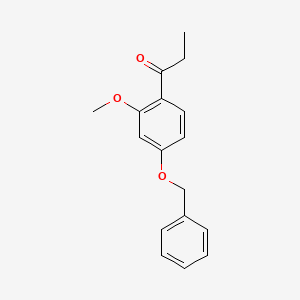
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)

![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
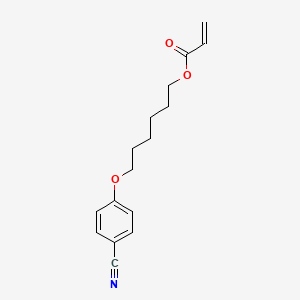
![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)
dimethylsilane](/img/structure/B12516925.png)
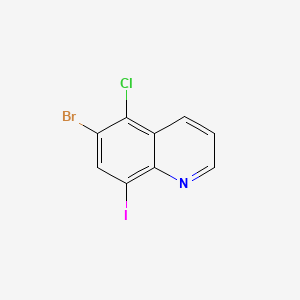
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
